molecular formula C18H17N5O4 B11464944 N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11464944
M. Wt: 367.4 g/mol
InChI Key: KFMMXQCXZNKQBS-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Techniques such as ultrasound-assisted synthesis can also be employed to speed up the reaction times and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include methoxybenzaldehyde, methoxybenzoic acid, and various substituted triazoles, depending on the specific reaction conditions .

Scientific Research Applications

N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The methoxybenzyl moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide
  • N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-4-yl]acetamide
  • 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

N-(4-methoxybenzyl)-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific substitution pattern on the triazole ring and the presence of both methoxybenzyl and nitrophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C18H17N5O4/c1-27-15-7-5-12(6-8-15)11-19-17(24)10-16-20-18(22-21-16)13-3-2-4-14(9-13)23(25)26/h2-9H,10-11H2,1H3,(H,19,24)(H,20,21,22)

InChI Key

KFMMXQCXZNKQBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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